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molecular formula C8H14N2O B1322701 2,8-Diazaspiro[4.5]decan-1-one CAS No. 546086-95-7

2,8-Diazaspiro[4.5]decan-1-one

Cat. No. B1322701
M. Wt: 154.21 g/mol
InChI Key: HHIOFHJYOIVJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08329904B2

Procedure details

2-(4-Trifluoromethoxy-phenyl)-2,8-diaza-spiro[4.5]decan-1-one acetic acid salt (0.02 g, 0.05 mmol) was dissolved in pyridine (0.5 ml) at room temperature and 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (0.013 g, 0.06 mmol) was added and the mixture was stirred overnight at room temperature. The reaction mixture was concentrated in vacuo and the resulting residue was dissolved in AcOEt and washed with 0.1M HCl and brine. The organic layer was dried (Na2SO4), filtered and evaporated under reduced pressure to give a crude residue which was purified by flash column chromatography (4:1 AcOEt/heptane) to yield 2-(4-trifluoromethoxy-phenyl)-8-(1,3,5-trimethyl-1H-pyrazole-4-sulfonyl)-2,8-diaza-spiro[4.5]decan-1-onel)-2,8-diaza-spiro[4.5]decan-1-one as an off-white solid (0.09 g, 31%). MS (ESI): 487.3 (MH+)
Name
2-(4-Trifluoromethoxy-phenyl)-2,8-diaza-spiro[4.5]decan-1-one acetic acid salt
Quantity
0.02 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0.013 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C.FC(F)(F)OC1C=CC([N:14]2[CH2:18][CH2:17][C:16]3([CH2:23][CH2:22][NH:21][CH2:20][CH2:19]3)[C:15]2=[O:24])=CC=1.CN1C(C)=C(S(Cl)(=O)=O)C(C)=N1>N1C=CC=CC=1>[C:15]1(=[O:24])[C:16]2([CH2:23][CH2:22][NH:21][CH2:20][CH2:19]2)[CH2:17][CH2:18][NH:14]1 |f:0.1|

Inputs

Step One
Name
2-(4-Trifluoromethoxy-phenyl)-2,8-diaza-spiro[4.5]decan-1-one acetic acid salt
Quantity
0.02 g
Type
reactant
Smiles
C(C)(=O)O.FC(OC1=CC=C(C=C1)N1C(C2(CC1)CCNCC2)=O)(F)F
Name
Quantity
0.5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.013 g
Type
reactant
Smiles
CN1N=C(C(=C1C)S(=O)(=O)Cl)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in AcOEt
WASH
Type
WASH
Details
washed with 0.1M HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude residue which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (4:1 AcOEt/heptane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(NCCC12CCNCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.09 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 1167.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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